2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride
Description
IUPAC Nomenclature and Systematic Naming
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex aromatic amines. The free base form carries the IUPAC name 2-methyl-4-[(3-methylphenyl)methoxy]aniline, reflecting its substitution pattern on the aniline core structure. This nomenclature systematically describes the positioning of functional groups: a methyl substituent at the 2-position and a methoxy group at the 4-position of the aniline ring, where the methoxy oxygen is bonded to a 3-methylphenyl group.
The hydrochloride salt form extends this nomenclature to 2-methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride, indicating the protonation state of the amino group. The molecular formula transforms from C15H17NO for the free base to C15H18ClNO for the hydrochloride salt, with corresponding molecular weights of 227.30 grams per mole and 263.76 grams per mole respectively. The Chemical Abstracts Service registry numbers distinguish these forms: the free base corresponds to CAS number 926257-66-1, while the hydrochloride salt is assigned CAS number 1258641-26-7.
Table 1: Nomenclature and Identification Data
| Parameter | Free Base | Hydrochloride Salt |
|---|---|---|
| IUPAC Name | 2-methyl-4-[(3-methylphenyl)methoxy]aniline | This compound |
| Molecular Formula | C15H17NO | C15H18ClNO |
| Molecular Weight | 227.30 g/mol | 263.76 g/mol |
| CAS Number | 926257-66-1 | 1258641-26-7 |
The structural identifiers include specific computational descriptors that facilitate database searches and chemical informatics applications. The International Chemical Identifier key for the free base is LIKJHVTXEZOZHK-UHFFFAOYSA-N, while the Simplified Molecular Input Line Entry System representation is CC1=CC(=CC=C1)COC2=CC(=C(C=C2)N)C. These standardized representations enable precise identification and comparison with related compounds in chemical databases.
Molecular Architecture: Substituent Positioning and Steric Effects
The molecular architecture of this compound exhibits a complex three-dimensional arrangement that significantly influences its chemical and physical properties. The compound consists of two aromatic rings connected through a methoxy linkage, creating opportunities for both electronic and steric interactions. The primary aniline ring serves as the central scaffold, bearing an amino group that can undergo protonation to form the hydrochloride salt.
Substituent positioning plays a crucial role in determining the compound's overall molecular geometry and reactivity. The methyl group at the 2-position (ortho to the amino group) introduces significant steric hindrance around the nitrogen atom, potentially affecting its basicity and reaction kinetics. This ortho-substitution pattern is particularly important in sterically demanding anilines, where bulky substituents can dramatically alter chemical behavior compared to unsubstituted aniline. The 4-position methoxy group (para to the amino group) provides electronic effects through both inductive and resonance mechanisms, influencing the electron density distribution throughout the aromatic system.
The methoxy linkage extends the molecular framework by incorporating a 3-methylphenyl group, creating additional steric bulk and electronic influence. This substituent arrangement results in a total of three rotatable bonds within the molecule, indicating moderate conformational flexibility. The topological polar surface area of 35.3 square angstroms reflects the compound's moderate polarity, primarily contributed by the amino nitrogen and methoxy oxygen atoms. This value suggests favorable interactions with both polar and nonpolar environments, influencing solubility and membrane permeability characteristics.
Table 2: Molecular Architecture Parameters
| Structural Feature | Value | Impact |
|---|---|---|
| Rotatable Bonds | 3 | Moderate flexibility |
| Topological Polar Surface Area | 35.3 Ų | Moderate polarity |
| Hydrogen Bond Donors | 1 | Limited hydrogen bonding capability |
| Hydrogen Bond Acceptors | 2 | Moderate hydrogen bonding acceptance |
The three-dimensional arrangement creates specific steric interactions that influence molecular conformation and reactivity. The proximity of the 2-methyl group to the amino nitrogen can restrict access for nucleophilic or electrophilic attacks, potentially altering reaction pathways compared to less hindered aniline derivatives. The extended aromatic system through the methoxy linkage provides additional π-electron density and potential sites for aromatic interactions with other molecules or biological targets.
Isomerism: Constitutional and Stereochemical Considerations
The structural complexity of this compound creates multiple possibilities for isomerism, both constitutional and stereochemical. Constitutional isomerism arises from different connectivity patterns of the same molecular formula, while stereochemical considerations involve spatial arrangements of atoms in three-dimensional space. Understanding these isomeric relationships is crucial for predicting chemical behavior and biological activity.
Constitutional isomers of this compound can be generated by varying the positions of methyl and methoxy substituents on either aromatic ring. The current structure features a 2-methyl substitution on the aniline ring and a 3-methyl substitution on the phenyl ring attached to the methoxy group. Alternative constitutional isomers would include compounds with different substitution patterns, such as 3-methyl-4-[(2-methylphenyl)methoxy]aniline or 2-methyl-4-[(4-methylphenyl)methoxy]aniline. Each positional isomer exhibits distinct electronic and steric properties that significantly influence chemical reactivity and biological activity.
The methoxy linkage introduces conformational flexibility through rotation around the carbon-oxygen bond connecting the two aromatic rings. This rotation creates different conformational isomers or rotamers, each with unique spatial arrangements of the aromatic systems. The energy barriers for rotation around this bond are typically low enough to allow rapid interconversion at room temperature, but preferred conformations may exist due to steric interactions or electronic effects. The angle between the two aromatic ring planes can vary significantly, affecting the overall molecular shape and potential interactions with other molecules.
Table 3: Isomeric Relationships and Considerations
| Isomerism Type | Description | Examples |
|---|---|---|
| Constitutional | Different connectivity patterns | Positional isomers of methyl groups |
| Conformational | Rotation around methoxy linkage | Ring-ring dihedral angle variations |
| Geometric | Restricted rotation effects | Limited due to single bond character |
Stereochemical considerations become particularly important when examining the spatial relationships between substituents and their effects on molecular recognition processes. The 2-methyl group on the aniline ring creates a chiral environment around the nitrogen atom when the amino group is protonated in the hydrochloride salt form. Although this does not generate a true stereocenter, it influences the three-dimensional arrangement of substituents and can affect interactions with chiral environments or receptors.
The compound's conformational landscape is influenced by intramolecular interactions, including potential π-π stacking between the aromatic rings and steric repulsion between methyl groups and other substituents. These interactions determine the preferred conformations in solution and solid state, affecting physical properties such as melting point, solubility, and crystal structure. Understanding these stereochemical relationships is essential for predicting the compound's behavior in different chemical environments and its potential for molecular recognition applications.
Charge State Analysis: Base vs. Hydrochloride Salt
The charge state analysis of 2-methyl-4-[(3-methylphenyl)methoxy]aniline reveals fundamental differences between the free base and hydrochloride salt forms that significantly impact chemical behavior, solubility, and stability. The amino group in aniline derivatives exhibits basic character due to the lone pair of electrons on the nitrogen atom, which can accept protons from acids to form positively charged ammonium species. The pKa value of the conjugate acid provides quantitative insight into the basicity of the compound and its protonation equilibrium.
Aniline itself has a pKa value of approximately 4.6 for its conjugate acid (anilinium ion), indicating relatively weak basicity compared to aliphatic amines. This reduced basicity results from resonance interactions between the amino nitrogen lone pair and the aromatic π-system, which delocalizes electron density and reduces the nitrogen's ability to accept protons. The substitution pattern in 2-methyl-4-[(3-methylphenyl)methoxy]aniline introduces both electronic and steric effects that modify this intrinsic basicity.
The 2-methyl substituent introduces steric hindrance around the amino group, potentially reducing its accessibility to protonating agents and affecting the equilibrium between protonated and neutral forms. The 4-methoxy group exhibits electron-donating character through resonance effects, which can increase electron density on the amino nitrogen and enhance basicity relative to unsubstituted aniline. These competing electronic effects create a complex balance that determines the overall basicity of the compound.
Table 4: Charge State Properties Comparison
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Weight | 227.30 g/mol | 263.76 g/mol |
| Charge State | Neutral | Cationic (nitrogen) |
| Water Solubility | Limited | Enhanced |
| Stability | Air/light sensitive | More stable |
| Crystallinity | Variable | Well-defined crystals |
The hydrochloride salt formation involves protonation of the amino nitrogen, creating a positively charged ammonium center balanced by the chloride anion. This ionic character dramatically alters the compound's physical and chemical properties. Water solubility increases substantially due to favorable ion-dipole interactions with water molecules, as demonstrated by aniline hydrochloride's high water solubility of 1070 grams per liter. The ionic character also enhances crystallinity and provides better-defined melting points compared to the free base form.
The charged nature of the hydrochloride salt affects its chemical reactivity patterns. The positively charged nitrogen center is less nucleophilic than the neutral amino group, altering reaction pathways for electrophilic aromatic substitution and other chemical transformations. The presence of the chloride counterion can also influence reaction conditions and mechanisms, particularly in processes involving nucleophilic substitution or elimination reactions. Additionally, the salt form typically exhibits greater stability toward oxidation and light-induced degradation compared to the free base, making it more suitable for storage and handling in pharmaceutical and synthetic applications.
The equilibrium between free base and protonated forms depends on solution pH, with the compound existing primarily as the neutral base under basic conditions and as the protonated salt under acidic conditions. This pH-dependent behavior influences bioavailability, membrane permeability, and interactions with biological targets, making the charge state analysis crucial for understanding the compound's behavior in physiological environments.
Properties
IUPAC Name |
2-methyl-4-[(3-methylphenyl)methoxy]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-11-4-3-5-13(8-11)10-17-14-6-7-15(16)12(2)9-14;/h3-9H,10,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIMPOHCMVBPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC(=C(C=C2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will delve into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16ClN
- Molecular Weight : 227.72 g/mol
- IUPAC Name : this compound
This compound features a methoxy group and an aniline moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer properties. For example, derivatives of 3-methylquinoxaline have shown promising cytotoxic activities against various cancer cell lines, with IC50 values ranging from 2.1 to 9.8 µM, indicating their potential as effective anti-cancer agents .
Table 1: Comparative Anticancer Activity
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2-Methyl-4-[(3-methylphenyl)methoxy]aniline | TBD | TBD |
| Sorafenib | 3.4 | MCF-7 |
| Quinoxaline Derivative | 2.1 | HepG2 |
The mechanism of action for compounds similar to this compound often involves the inhibition of specific protein targets related to cancer cell proliferation and survival. For instance, VEGFR-2 inhibitors have been shown to induce apoptosis in cancer cells by modulating pathways involving caspases and Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the phenyl ring and the presence of electron-donating or withdrawing groups can significantly influence the biological activity of the compound. For instance, the introduction of halogen substituents has been linked to enhanced anticancer efficacy .
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increase cytotoxicity |
| Methyl substitutions | Enhance binding affinity |
| Halogen substitutions | Improve selectivity |
Case Study 1: In Vitro Analysis
In a study assessing the cytotoxic effects of various aniline derivatives, including those structurally related to this compound, significant growth inhibition was observed in multiple cancer cell lines. The study utilized MTT assays to quantify cell viability and determined that certain derivatives exhibited IC50 values comparable to established chemotherapeutics .
Case Study 2: In Vivo Efficacy
Another investigation focused on the in vivo efficacy of similar compounds in xenograft models demonstrated promising results in tumor reduction rates. The treated groups showed a statistically significant decrease in tumor volume compared to controls, supporting the potential therapeutic application of these compounds .
Scientific Research Applications
Chemical Properties and Structure
2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride features a unique molecular structure that includes a methyl group and a methoxy group attached to an aniline backbone. This configuration imparts distinct physical and chemical properties, influencing its reactivity and solubility, which are crucial for its applications in biological systems and synthetic chemistry.
Biological Research
The compound is primarily utilized as a buffering agent in biological research, especially in cell culture systems where maintaining a stable pH is essential. Its non-ionic nature allows it to be effective without interfering with biological processes.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic benefits. It has been involved in studies focusing on enhancing the efficacy of various therapeutic agents, particularly in cancer treatment. For instance, it has shown promise in improving the therapeutic outcomes of compounds like bisantrene, which is used in treating different types of cancer .
Antimicrobial and Antioxidant Activities
Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial and antioxidant properties. It has been tested against various pathogens and shown to possess significant antibacterial and antifungal activities, making it a candidate for further development in treating infections .
Anticancer Activity Studies
A notable study assessed the anticancer activity of compounds derived from this compound against various human tumor cell lines. The results indicated significant inhibition of cell growth, suggesting its potential as a lead compound for developing new anticancer drugs .
Structure-Activity Relationship Studies
Research focusing on the structure-activity relationship (SAR) of this compound has revealed insights into how modifications to its structure can enhance biological activity. These studies are crucial for guiding future synthesis efforts aimed at optimizing therapeutic effectiveness .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-Methyl-4-[(3-methylphenyl)methoxy]aniline HCl | 1258641-26-7 | C₁₅H₁₈ClNO | 263.76 | 2-Me, 4-(3-MePh-OCH₂) |
| 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline HCl | Not provided | Not provided | ~362* | 3-(OCH₂CH₂OMe), 4-CF₃ |
| 2'-Methoxy-[1,1'-biphenyl]-4-amine HCl | 824414-16-6 | C₁₃H₁₄ClNO | 243.71 | Biphenyl, 2'-OMe, 4-NH₂ |
| 3,4-Dimethoxyaniline HCl | 14064-97-2 | C₈H₁₂ClNO₂ | 189.64 | 3-OMe, 4-OMe |
Key Observations :
- Steric Effects : The 3-methylphenyl methoxy group in the target compound introduces greater steric hindrance compared to simpler methoxy or dimethoxy substituents (e.g., 3,4-dimethoxyaniline HCl) .
- Solubility : Biphenyl derivatives (e.g., 2'-methoxy-[1,1'-biphenyl]-4-amine HCl) exhibit reduced water solubility due to their aromatic bulk, whereas the target compound’s hydrochloride salt improves polar solvent compatibility .
Target Compound
- Synthetic Role : Acts as a precursor in iodination or coupling reactions. For example, analogous compounds undergo iodination with N-iodosuccinimide (NIS) in acetic acid, yielding halogenated intermediates .
- Reactivity : The primary amine group facilitates nucleophilic substitution, while the methoxy and methyl groups direct electrophilic aromatic substitution to specific ring positions.
Comparable Compounds
- 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline HCl: The trifluoromethyl group stabilizes intermediates in Suzuki-Miyaura cross-coupling reactions, a trait less pronounced in the target compound .
- 3,4-Dimethoxyaniline HCl: Dual methoxy groups increase electron density, accelerating diazotization reactions compared to mono-substituted analogs .
- Biphenyl Derivatives : The biphenyl scaffold (e.g., 2'-methoxy-[1,1'-biphenyl]-4-amine HCl) is favored in drug discovery for π-π stacking interactions, whereas the target compound’s methylphenyl methoxy group may prioritize steric interactions .
Pharmacological and Industrial Relevance
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for structural characterization of 2-methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the aromatic substitution pattern and methoxy group integration. For example, the methoxy proton signal typically appears near 3.8–4.0 ppm, while aromatic protons resonate between 6.5–7.5 ppm depending on substituents .
- High-Performance Liquid Chromatography (HPLC): Optimize a reversed-phase C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% trifluoroacetic acid) to assess purity and retention time consistency .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can verify the molecular ion peak ([M+H]) and fragmentation pattern, particularly for the hydrochloride salt form .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE):
- Respiratory Protection: Use NIOSH-approved N95 respirators when handling powders to avoid inhalation of fine particles .
- Gloves: Nitrile gloves (0.11 mm thickness) are recommended due to compatibility with aromatic amines .
- Eye Protection: Chemical splash goggles and face shields are mandatory during bulk transfers .
- Ventilation: Perform syntheses in a fume hood with ≥100 ft/min face velocity to minimize vapor exposure .
- Spill Management: Neutralize spills with 5% acetic acid solution before adsorbing with vermiculite, followed by disposal as hazardous waste .
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Stepwise Alkylation: React 3-methylbenzyl bromide with 4-amino-2-methylphenol in anhydrous DMF under nitrogen, using KCO as a base (80°C, 12 hours). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes 1:3) .
- Hydrochloride Salt Formation: Precipitate the freebase product in ice-cold diethyl ether, then treat with HCl gas in ethanol to crystallize the hydrochloride salt. Recrystallize from ethanol/water (9:1) to achieve >98% purity .
- Yield Enhancement: Use a 10% molar excess of 3-methylbenzyl bromide to drive the reaction to completion, minimizing side products like diaryl ethers .
Advanced: How can stability discrepancies in pharmacological studies be resolved under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing:
- pH Stability: Prepare buffered solutions (pH 1–9) and incubate the compound at 37°C for 48 hours. Analyze degradation via HPLC-UV at 254 nm. Hydrolytic cleavage of the methoxy group is common at pH < 2 .
- Thermal Stability: Store samples at 40°C, 60°C, and 80°C for 30 days. Use differential scanning calorimetry (DSC) to detect polymorphic transitions or decomposition events .
- Data Reconciliation: Cross-validate results with LC-MS to identify degradation byproducts (e.g., demethylated analogs) and adjust storage recommendations accordingly .
Advanced: How should researchers address contradictory toxicological data in cell-based assays?
Methodological Answer:
- Dose-Response Refinement: Conduct MTT assays across a broader concentration range (0.1–100 µM) in multiple cell lines (e.g., HepG2, HEK293) to identify cell-type-specific cytotoxicity thresholds. Include positive controls (e.g., cisplatin) for validation .
- Mechanistic Studies: Use RNA sequencing to profile oxidative stress markers (e.g., NRF2, HMOX1) and apoptosis pathways (e.g., caspase-3/7 activation) to clarify conflicting IC values .
- Solvent Interference Check: Ensure DMSO concentrations are ≤0.1% in assays, as higher levels may artifactually modulate cytotoxicity .
Advanced: What strategies validate purity when conflicting analytical data arise (e.g., NMR vs. HPLC)?
Methodological Answer:
- Orthogonal Techniques:
- Elemental Analysis (EA): Verify C, H, N, and Cl content within ±0.3% of theoretical values to confirm stoichiometry .
- Ion Chromatography (IC): Quantify chloride counterion levels (expected ~16.5% w/w) to rule out salt disproportionation .
- Impurity Profiling: Use preparative HPLC to isolate minor peaks and characterize them via high-resolution MS and 2D NMR (e.g., - HSQC) to identify structural analogs or synthetic intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
